molecular formula C7H12N4O B2819420 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanamide CAS No. 1249366-88-8

2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanamide

Cat. No. B2819420
CAS RN: 1249366-88-8
M. Wt: 168.2
InChI Key: OXWOLNHCKIZWHK-UHFFFAOYSA-N
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Description

Pyrazole-based compounds are known for their diverse pharmacological effects . They are often used in the development of new drugs due to their broad range of chemical and biological properties .


Synthesis Analysis

Pyrazole derivatives can be synthesized through various methods. For instance, one common method involves the condensation of appropriate primary amines with other compounds . Another method involves intermediate derivatization methods (IDMs) .


Molecular Structure Analysis

The molecular structure of pyrazole-based compounds can be confirmed using techniques such as elemental microanalysis, FTIR, and 1H NMR .


Chemical Reactions Analysis

Pyrazole structures enable multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole-based compounds can be determined using various techniques. For example, melting point, 1HNMR, 13CNMR, and HRMS can be used to confirm the compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyrazole-based compounds can vary widely depending on their specific structure and the target they interact with. For example, some compounds have shown potent antileishmanial and antimalarial activities .

Safety and Hazards

The safety and hazards of pyrazole-based compounds can vary widely depending on their specific structure. It’s important to refer to the specific safety data sheets or other resources for each individual compound .

Future Directions

Given the diverse pharmacological effects of pyrazole-based compounds, they continue to be an area of active research. They may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

2-amino-2-methyl-3-pyrazol-1-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-7(9,6(8)12)5-11-4-2-3-10-11/h2-4H,5,9H2,1H3,(H2,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWOLNHCKIZWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=N1)(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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